molecular formula C6H5NO4 B014978 N-Methoxycarbonylmaleimide CAS No. 55750-48-6

N-Methoxycarbonylmaleimide

Cat. No. B014978
CAS RN: 55750-48-6
M. Wt: 155.11 g/mol
InChI Key: LLAZQXZGAVBLRX-UHFFFAOYSA-N
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Patent
US08367065B2

Procedure details

Methylchloroformate (4.4 mL, 56.7 mmol, 1 eq) was added to a solution of maleimide (5.5 g, 56.7 mmol, 1 eq) and NMM (6.2 mL, 56.7 mmol, 1 eq) in 200 mL of EtOAc at 0° C. The suspension was stirred at 0° C. for 30 minutes, filtered and washed with EtOAc. Filtrate and washings were combined and washed with cold water and dried over anhydrous Na2SO4. After filtration and evaporation under vacuum a pink solid was obtained. Purification by column chromatography on silica gel (Hexane-EtOAc, 1:1, v/v) provided the product (4.8 g, 55%).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](Cl)=[O:4].[C:6]1(=[O:12])[NH:10][C:9](=[O:11])[CH:8]=[CH:7]1.CN1CCOCC1>CCOC(C)=O>[CH3:1][O:2][C:3]([N:10]1[C:6](=[O:12])[CH:7]=[CH:8][C:9]1=[O:11])=[O:4]

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
6.2 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation under vacuum a pink solid
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (Hexane-EtOAc, 1:1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.